molecular formula C20H12Cl4N2O B2622790 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole CAS No. 338978-93-1

6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole

Cat. No.: B2622790
CAS No.: 338978-93-1
M. Wt: 438.13
InChI Key: QJXPCNMHVGAUEY-UHFFFAOYSA-N
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Description

6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of multiple chlorine atoms and a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized to produce the benzodiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4-chlorophenyl)-1H-1,3-benzodiazole
  • 4-chloro-2-(4-chlorophenyl)-1H-1,3-benzodiazole
  • 2,4-dichloro-1-(4-chlorophenyl)-1H-1,3-benzodiazole

Uniqueness

6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is unique due to the presence of multiple chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O/c21-14-4-1-12(2-5-14)20-25-18-8-7-16(23)10-19(18)26(20)27-11-13-3-6-15(22)9-17(13)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPCNMHVGAUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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